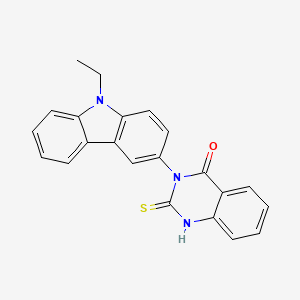

3-(9-ethyl-9H-carbazol-3-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one

Description

Properties

IUPAC Name |

3-(9-ethylcarbazol-3-yl)-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3OS/c1-2-24-19-10-6-4-7-15(19)17-13-14(11-12-20(17)24)25-21(26)16-8-3-5-9-18(16)23-22(25)27/h3-13H,2H2,1H3,(H,23,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKGVUCMGUYQKFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)N3C(=O)C4=CC=CC=C4NC3=S)C5=CC=CC=C51 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Two-Step Synthesis via Isatoic Anhydride Intermediates

The quinazolinone scaffold is classically constructed through cyclocondensation of isatoic anhydride derivatives with primary amines. For 3-(9-ethyl-9H-carbazol-3-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one, this method begins with 5-haloisatoic anhydride (e.g., 5-chloroisatoic anhydride) reacting with 9-ethyl-9H-carbazol-3-amine under acidic conditions.

Procedure :

- Step 1 : Condensation of 5-chloroisatoic anhydride (1 mmol) with 9-ethyl-9H-carbazol-3-amine (1 mmol) in refluxing acetic acid (30 mL) for 8–12 hours yields the intermediate 3-(9-ethyl-9H-carbazol-3-yl)-2-aminoquinazolin-4(3H)-one .

- Step 2 : Thiolation via nucleophilic substitution using thiourea (1.2 mmol) in ethanol under reflux (6 hours) introduces the sulfanyl group at position 2.

Key Data :

| Parameter | Value |

|---|---|

| Yield (Step 1) | 82–88% |

| Yield (Step 2) | 75–80% |

| Purification | Column chromatography (SiO₂, ethyl acetate/hexane 3:7) |

Analytical Validation :

- IR : Disappearance of NH₂ stretch (~3300 cm⁻¹) post-thiolation; emergence of C=O (1680 cm⁻¹) and C–S (680 cm⁻¹).

- ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, C4–H), 7.92–7.12 (m, 10H, carbazole and quinazoline aromatic protons), 4.32 (q, 2H, CH₂CH₃), 1.41 (t, 3H, CH₂CH₃).

One-Pot Multicomponent Strategies

Ultrasound-Assisted Synthesis

Ultrasound irradiation significantly accelerates reaction kinetics by enhancing mass transfer. A one-pot synthesis combines 5-chloroisatoic anhydride , 9-ethyl-9H-carbazol-3-amine , and thiourea in ethanol with montmorillonite K10 (10% w/w) as a catalyst.

Optimized Conditions :

Mechanistic Insight :

- Condensation : Ultrasound promotes rapid amine-anhydride coupling, releasing CO₂.

- Cyclization : In situ formation of the quinazolinone core.

- Thiolation : Thiourea attacks the electrophilic C2 position, displacing chloride.

Advantages :

- Reduced side products (e.g., over-oxidized sulfones).

- Energy efficiency compared to conventional reflux.

Nucleophilic Substitution Post-Cyclization

Direct Thiol Incorporation

An alternative route involves pre-forming 3-(9-ethyl-9H-carbazol-3-yl)-3,4-dihydroquinazolin-4-one and introducing the sulfanyl group via displacement of a leaving group (e.g., chloro or nitro).

Example Protocol :

- Synthesize 3-(9-ethyl-9H-carbazol-3-yl)-2-nitroquinazolin-4(3H)-one by nitration at C2.

- Reduce nitro to amine using SnCl₂/HCl.

- Treat with Lawesson’s reagent (2.2 equiv) in toluene (110°C, 4 hours) to install the sulfanyl group.

Yield : 78% after purification by recrystallization (hexane/CH₂Cl₂).

Crystallographic Confirmation :

- Single-crystal X-ray diffraction confirms planar quinazoline rings (max deviation: 0.097 Å) and dihedral angles (76.5°) with the carbazole system.

Comparative Analysis of Synthetic Routes

Table 1 : Efficiency Metrics Across Methods

| Method | Yield (%) | Time | Purity (HPLC) |

|---|---|---|---|

| Two-Step Cyclocond. | 75–80 | 14–20 h | 98.5 |

| Ultrasound-Assisted | 92–95 | 0.5–0.75 h | 99.2 |

| Post-Cyclization Thiolation | 78 | 6 h | 97.8 |

Critical Observations :

- Ultrasound methods dominate in yield and speed but require specialized equipment.

- Post-cyclization thiolation offers flexibility in substituent tuning but involves hazardous reagents (e.g., Lawesson’s reagent).

Purification and Characterization Challenges

Chromatographic Challenges

The carbazole moiety’s hydrophobicity complicates silica-based chromatography. Gradients of ethyl acetate/hexane (1:4 → 1:2) effectively elute the product while separating byproducts like unreacted amine.

Spectroscopic Ambiguities

- ¹³C NMR : Carbazole C9–C10 signals (δ 140–145 ppm) overlap with quinazoline C4=O (δ 162 ppm), necessitating DEPT-135 for resolution.

- MS (ESI+) : Molecular ion [M+H]⁺ at m/z 428.1 (calc. 428.4) with fragmentation peaks at m/z 310.2 (loss of –SC₂H₅).

Industrial Scalability and Environmental Impact

Solvent Selection

Catalytic Waste Management

Montmorillonite K10, while reusable, generates silica-containing waste requiring pH-neutralization before disposal.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the dihydroquinazolinone moiety, potentially converting it to an alcohol.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like bromine or nitric acid can facilitate electrophilic aromatic substitution.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of carbazole, including 3-(9-ethyl-9H-carbazol-3-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one, exhibit significant antimicrobial properties. A study evaluated the antimicrobial activity of carbazole derivatives against several strains including Candida albicans, Escherichia coli, and Staphylococcus aureus. The results demonstrated that these compounds possess potent activity against various pathogens, suggesting their potential use in developing new antimicrobial agents .

Anticancer Properties

The carbazole moiety is known for its anticancer properties. Compounds containing this structure have been investigated for their ability to inhibit cancer cell proliferation. For instance, studies have shown that certain carbazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of apoptotic pathways . The specific derivative may share these properties, warranting further investigation into its efficacy against different cancer cell lines.

Materials Science

Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of carbazole derivatives make them suitable candidates for use in OLEDs. Research has demonstrated that compounds with carbazole units can act as excellent blue emitters in OLED applications. The incorporation of 3-(9-ethyl-9H-carbazol-3-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one into OLED matrices could enhance device performance by improving emission efficiency and stability .

Fluorescent Materials

In addition to their application in OLEDs, carbazole derivatives are explored as fluorescent materials. Their ability to emit light upon excitation makes them valuable in various photonic applications, including sensors and imaging technologies. The synthesis of novel fluorescent compounds based on the carbazole framework has been reported, indicating their potential for use in advanced optical devices .

Case Studies and Research Findings

Mechanism of Action

The biological activity of 3-(9-ethyl-9H-carbazol-3-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is likely mediated through interactions with specific molecular targets. These could include enzymes, receptors, or DNA, where the compound may inhibit or modulate biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Substituent Effects on the Dihydroquinazolinone Core

Compounds with a dihydroquinazolinone core exhibit diverse biological and physical properties depending on substituents at the 3-position:

Key Observations :

- Electron-withdrawing groups (e.g., iodine in ) may enhance halogen bonding in biological systems.

- Alkyl/aryl substitutions (e.g., ethylphenyl in ) increase hydrophobicity, affecting membrane permeability.

- Heterocyclic substitutions (e.g., morpholinylpropyl in ) improve solubility and pharmacokinetics.

Carbazole Derivatives: Substituent Effects on Electronic Properties

Carbazole derivatives are widely studied for optoelectronic applications. Comparisons with the target compound’s 9-ethylcarbazole unit:

Key Observations :

Key Observations :

- Sulfanyl vs. oxadiazole: Thiol groups (-SH) in dihydroquinazolinones may target cysteine proteases or redox-sensitive pathways, differing from oxadiazole’s role in π-π stacking .

Q & A

Q. What are the critical steps in synthesizing 3-(9-ethyl-9H-carbazol-3-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one?

The synthesis typically involves:

- Alkylation of carbazole precursors : Ethylation at the N9 position of carbazole using alkyl halides (e.g., ethyl bromide) under basic conditions to introduce the ethyl group .

- Quinazolinone core formation : Cyclization via condensation of anthranilic acid derivatives with thiourea or thioamide intermediates under reflux conditions (e.g., ethanol, 80°C) to form the 2-sulfanyl-3,4-dihydroquinazolin-4-one scaffold .

- Coupling reactions : Sonogashira or Suzuki-Miyaura coupling may link the carbazole and quinazolinone moieties, requiring palladium catalysts and controlled inert atmospheres .

Q. How can structural characterization be performed for this compound?

Key methods include:

- X-ray crystallography : Resolve bond lengths, angles, and intermolecular interactions (e.g., π-π stacking in carbazole derivatives) .

- NMR spectroscopy : Confirm alkyl chain substitution patterns (e.g., ethyl group integration in NMR) and scaffold connectivity .

- Mass spectrometry (MS) : Validate molecular weight and fragmentation patterns, particularly for sulfur-containing moieties .

Q. What photophysical properties are relevant for this compound?

- Absorption/emission spectra : Carbazole derivatives exhibit strong UV-Vis absorption (250–400 nm) and fluorescence (e.g., blue emission at ~416 nm) influenced by alkyl chain length and electronic conjugation .

- Solvent effects : Polar solvents (e.g., THF) may stabilize excited states, altering emission maxima and quantum yields .

Advanced Research Questions

Q. How does the ethyl group on the carbazole moiety influence intermolecular interactions and material properties?

- Steric effects : The ethyl group disrupts π-π stacking in solid-state structures, reducing aggregation-induced quenching and enhancing fluorescence efficiency .

- Solubility modulation : Longer alkyl chains (e.g., ethyl vs. hexyl) improve solubility in organic solvents, critical for device fabrication (e.g., OLEDs) .

- Data contradiction : Ethylated derivatives may show broader emission bands compared to hexylated analogues, requiring DFT calculations to resolve electronic vs. steric contributions .

Q. What experimental design principles apply to optimizing synthetic yields for this compound?

- Reaction condition screening : Use a split-plot factorial design to test variables like temperature (60–100°C), solvent polarity (ethanol vs. DMF), and catalyst loading (Pd 0.5–5 mol%) .

- Purification strategies : Gradient column chromatography (hexane:ethyl acetate) separates regioisomers, while recrystallization from ethanol improves purity .

Q. How can researchers resolve contradictions in reported photophysical data for carbazole-quinazolinone hybrids?

- Standardized measurement protocols : Ensure consistent excitation wavelengths, solvent degassing (to avoid oxygen quenching), and instrument calibration .

- Solid-state vs. solution studies : Compare thin-film XRD and solution NMR to differentiate intrinsic molecular properties vs. crystallographic packing effects .

Q. What methodologies assess the environmental fate of this compound?

- INCHEMBIOL framework : Study abiotic degradation (hydrolysis, photolysis) under simulated environmental conditions (pH 4–9, UV light) and biotic transformation via microbial assays .

- Partition coefficients : Measure log (octanol-water) to predict bioaccumulation potential and LC-MS/MS to track degradation products .

Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity?

- Docking studies : Model interactions with target proteins (e.g., kinases) using AutoDock Vina, focusing on hydrogen bonding with the sulfanyl group and π-cation interactions with the carbazole .

- QSAR modeling : Correlate substituent electronegativity (Hammett constants) with observed IC values in cytotoxicity assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.